BenchChemオンラインストアへようこそ!

6-(2-Butylimidazol-1-yl)-2-chloropurine

Regiospecific N9 alkylation Purine N7 shielding Nucleoside precursor synthesis

6-(2-Butylimidazol-1-yl)-2-chloropurine (CAS not yet assigned; molecular formula C₁₂H₁₃ClN₆, MW 276.72 g/mol) is a 2-chloro-6-(substituted-imidazol-1-yl)purine derivative belonging to the 6-(azolyl)purine class developed by the Robins group at Brigham Young University. Its defining structural feature is a 2-butylimidazol-1-yl substituent appended at the purine C6 position, with the chlorine atom retained at C2.

Molecular Formula C12H13ClN6
Molecular Weight 276.72 g/mol
Cat. No. B8415717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Butylimidazol-1-yl)-2-chloropurine
Molecular FormulaC12H13ClN6
Molecular Weight276.72 g/mol
Structural Identifiers
SMILESCCCCC1=NC=CN1C2=NC(=NC3=C2NC=N3)Cl
InChIInChI=1S/C12H13ClN6/c1-2-3-4-8-14-5-6-19(8)11-9-10(16-7-15-9)17-12(13)18-11/h5-7H,2-4H2,1H3,(H,15,16,17,18)
InChIKeyRRVOQSYLAZPFOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Butylimidazol-1-yl)-2-chloropurine: Structural Identity and Core Synthetic Role for Procurement Decisions


6-(2-Butylimidazol-1-yl)-2-chloropurine (CAS not yet assigned; molecular formula C₁₂H₁₃ClN₆, MW 276.72 g/mol) is a 2-chloro-6-(substituted-imidazol-1-yl)purine derivative belonging to the 6-(azolyl)purine class developed by the Robins group at Brigham Young University [1]. Its defining structural feature is a 2-butylimidazol-1-yl substituent appended at the purine C6 position, with the chlorine atom retained at C2. X-ray crystallography confirms an essentially coplanar conformation of the linked imidazole and purine rings, wherein the proximal imidazole C-H is positioned directly above N7 of the purine [2]. This geometric arrangement is the mechanistic basis for the compound's hallmark property—regiospecific reaction chemistry at N9—which distinguishes it from bulkier or less planar 6-(azolyl)purine analogs and underpins its value as a synthetic intermediate for producing isomerically pure N9-alkylated and N9-glycosylated purine products [1][3].

Why 6-(2-Butylimidazol-1-yl)-2-chloropurine Cannot Be Replaced by Other 6-(Azolyl)purines or 2,6-Dichloropurine in Regiospecific Synthesis


Purine N9-alkylation and N9-glycosylation have historically been plagued by formation of regioisomeric mixtures (N9, N7, and occasionally N3 products), requiring costly chromatographic separations that erode isolated yields of the desired N9 isomer [1]. The ability to achieve exclusive N9 regiospecificity is not a general property of 6-substituted purines—it depends critically on the coplanarity of the appended 6-azolyl ring with the purine core, which positions a C-H bond directly over N7 to sterically shield it from electrophilic attack [2]. Among the 6-(2-alkylimidazol-1-yl)-2-chloropurine series, the alkyl chain length further dictates solubility in binary solvent systems and glycosylation stereoselectivity: propyl, butyl, and pentyl analogues perform comparably well, but unsubstituted imidazole analogues give poor β/α ratios, and hexyl/dodecyl chain analogues yield remarkably inferior results due to self-association [3]. Simply interchanging 6-(2-butylimidazol-1-yl)-2-chloropurine with a close analog—whether a 6-(4,5-diphenylimidazol-1-yl)purine, a 6-(imidazol-1-yl)purine, or a 2,6-dichloropurine baseline—introduces measurable regioisomeric impurity, reduced β-anomer stereoselectivity, or lower isolated yields, any of which undermines the cost-efficiency and purity requirements of nucleoside drug intermediate production [1][3].

Quantitative Comparative Evidence for 6-(2-Butylimidazol-1-yl)-2-chloropurine Versus Closest Analogs


N9 Alkylation Regiospecificity: 100% N9 for Butylimidazole Analog vs ~83% N9 (5:1 N9/N7 Mixture) for 4,5-Diphenylimidazole Analog

Treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine (compound 9) with NaH in DMF followed by ethyl iodide gave exclusive formation of the 9-ethylpurine product (compound 10); no N7 regioisomer was detected by ¹H NMR [1]. Under identical reaction conditions (same base, solvent, alkylating agent, temperature), 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine (compound 11) produced a regioisomeric mixture of N9 (12) and N7 (13) products in an approximately 5:1 ratio [1]. The structural basis—confirmed by X-ray crystallography—is that the imidazole and purine rings are coplanar in the butylimidazole analog, positioning the proximal imidazole C-H directly above N7 and shielding it from alkylation, whereas the rings are twisted by approximately 57° in the 4,5-diphenylimidazole analog, leaving N7 accessible [1][2]. Notably, the more bulky 4,5-diphenyl substituent did not prevent formation of the minor N7 regioisomer; physical blocking by steric bulk alone is insufficient without coplanarity [1].

Regiospecific N9 alkylation Purine N7 shielding Nucleoside precursor synthesis

X-Ray Crystallographic Basis for Regiospecificity: Coplanar Ring Conformation (0° Torsion) vs 57° Twist in 4,5-Diphenylimidazole Analog

X-ray crystal structures of 6-(2-butylimidazol-1-yl)-2-chloropurine (compound 9) reveal essentially coplanar conformations of the linked imidazole and purine rings, with the butyl side chain extended away from the purine ring system and the imidazole C-H bond positioned directly over N7 of the purine [1][2]. In sharp contrast, the crystal structure of a 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine nucleoside derivative shows a dihedral twist angle of approximately 57° between the planes of the purine and imidazole rings [1][2]. Additionally, a 6-(2,5-dimethylpyrrol-1-yl)purine nucleoside derivative exhibited a twist angle of approximately 61° [2]. The shielding effect of the proximal C-H on N7 is apparent only with the coplanar compounds and is diminished or absent in those lacking coplanarity [2]. This direct structural evidence demonstrates that the regiospecific N9 chemistry is a consequence of conformational control, not merely of substituent bulk.

X-ray crystallography Purine-imidazole coplanarity N7 steric shielding

Glycosylation β/α Stereoselectivity: 96:4 β/α Ratio (86% Isolated Yield) for Butyl Analog vs 65:35 β/α Ratio (71% Yield) for Unsubstituted Imidazole Analog

In the sodium-salt glycosylation protocol with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride (chlorosugar 2) under standardized binary solvent conditions (purine salt in cold acetonitrile, chlorosugar in cold dichloromethane, 0 °C), 6-(2-butylimidazol-1-yl)-2-chloropurine (compound 5d) gave a β/α anomeric ratio of 96:4 with an isolated yield of 86% for the combined N9 β + α products (all N9 regiospecific) [1]. The unsubstituted 2-chloro-6-(imidazol-1-yl)purine (compound 5a) under the same binary solvent conditions gave a β/α ratio of only 65:35 with 71% isolated yield [1]. The propyl analog (5b) gave β-only product at 95% yield, the isopropyl analog (5c) gave 98:2 β/α at ~100% yield, and the pentyl analog (5e) gave 98:2 β/α at ~100% yield [1]. Critically, the paper notes that only minor variations in yields and anomeric ratios were observed among the propyl, butyl, and pentyl analogs, but remarkably inferior results were obtained with 6-(2-hexyl- and dodecylimidazol-1-yl)purines, likely due to self-association of longer alkyl chains that impedes coupling [1].

Sodium-salt glycosylation β-anomer stereoselectivity Binary solvent coupling

Elimination of N7 Regioisomer Contamination in Glycosylation vs Traditional 2,6-Dichloropurine Route (59% N9-β Yield with 13% N7-β Contaminant)

The industrial sodium-salt glycosylation method for cladribine (2-chloro-2'-deoxyadenosine, CdA) using the sodium salt of 2,6-dichloropurine as the purine acceptor—coupled with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride in acetonitrile—gives β anomers of the N9 regioisomer in only 59% yield, accompanied by 13% of the N7-β regioisomer, generating a mixture of four regio- and diastereoisomers that are difficult to separate chromatographically [1]. In contrast, the 6-(2-butylimidazol-1-yl)-2-chloropurine approach achieves regiospecific N9 glycosylation (no N7 product detected) under binary solvent conditions (acetonitrile/dichloromethane), with the butyl-substituted imidazole ring serving both as the N7-shielding group during glycosylation and subsequently as a leaving group for SNAr displacement to install the requisite 6-amino group for cladribine [1][2]. The overall process yield from the 6-(substituted-imidazol-1-yl)purine route is substantially higher because the N7 side-product stream is eliminated entirely and the need for difficult regioisomer chromatography is obviated [1].

Cladribine synthesis N9 vs N7 regioselectivity Purine sodium-salt glycosylation

6-(2-Alkylimidazol-1-yl) Moiety as a Versatile Traceless Leaving Group for SNAr and Suzuki Cross-Coupling Downstream Diversification

The 6-(2-alkylimidazol-1-yl) substituent in this compound class serves a dual synthetic role: it directs regiospecific N9 alkylation/glycosylation through N7 shielding, and it subsequently functions as a versatile leaving group that can be displaced by nitrogen, oxygen, and sulfur nucleophiles via SNAr reactions, or by aryl groups via Suzuki cross-coupling [2]. This traceless leaving-group strategy is a class-level property of 6-(2-alkylimidazol-1-yl)purines and is documented for the alkyl series including the butyl analog [2]. In the context of cladribine synthesis, after regiospecific N9 glycosylation, the 2-butylimidazol-1-yl group is displaced by ammonia (NH₃/MeOH) to install the 6-amino group, yielding cladribine directly. For benzylated imidazolium salts derived from these intermediates, milder ammonolysis conditions suffice [1]. This downstream reactivity profile means the butylimidazole moiety is not merely a protecting/directing group but an activatable handle for late-stage diversification—a capability not shared by simpler 6-chloro or 6-alkoxy purine substrates, which lack the regiospecific N9 glycosylation advantage.

SNAr displacement Suzuki cross-coupling Purine C6 functionalization Traceless leaving group

Alkyl Chain Length Structure-Activity Window: Butyl (C4) Within Optimal C3-C5 Range vs Inferior Performance of C6 and C12 Analogues

Systematic variation of the 2-alkyl chain length on the imidazole ring revealed a discrete optimal window for glycosylation performance. The authors explicitly state: Only minor variations in yields and anomeric ratios of the glycosylation products were observed with the sodium salts of 6-(2-propyl-, butyl-, or pentylimidazol-1-yl)purines under our standard conditions. However, remarkably inferior results were obtained with the 6-(2-hexyl- and dodecylimidazol-1-yl)purines [1]. The authors hypothesize that analogues with longer alkyl side chains undergo self-association that impedes coupling processes, although regiospecific N9 glycosylation still occurs [1]. The butyl (C4) analog thus occupies a validated position within the functional C3-C5 window: it delivers high β/α stereoselectivity (96:4) and acceptable isolated yield (86%), while avoiding the self-association penalty incurred by C6+ chain lengths. On the shorter side, the unsubstituted imidazole analog (C0) gives poor selectivity (65:35 β/α) due to decreased solubility of its sodium salt and/or a less favorable liquid-crystalline environment in the binary solvent system [1].

Lipophilic substituent optimization Purine salt solubility Self-association effects

Best-Fit Application Scenarios for 6-(2-Butylimidazol-1-yl)-2-chloropurine Based on Quantitative Differentiation Evidence


Regiospecific Synthesis of N9-Alkylated Purine Libraries Without Chromatographic Separation of N7 Byproducts

For medicinal chemistry groups synthesizing focused libraries of N9-alkylated 2-chloropurine derivatives, 6-(2-butylimidazol-1-yl)-2-chloropurine enables exclusive formation of N9-alkylated products under standard NaH/alkyl halide conditions in DMF [1]. This eliminates the N7 regioisomer contamination (~17% with 4,5-diphenylimidazole analogs) that would otherwise require HPLC or column chromatography to remove. The 100% N9 regiospecificity is structurally guaranteed by the coplanar ring conformation (~0° torsion) confirmed crystallographically, a property absent in twisted-ring analogs (~57° torsion) [1][2]. After alkylation, the 2-butylimidazol-1-yl group can be retained for subsequent glycosylation or displaced via SNAr/Suzuki chemistry to install diverse C6 substituents [4]. This application is best suited to parallel synthesis workflows where regioisomeric purity of each library member is critical for meaningful SAR interpretation.

Cost-Efficient Process Intermediate for Cladribine (2-Chloro-2′-deoxyadenosine) and Cladribine-Analog Manufacturing

6-(2-Butylimidazol-1-yl)-2-chloropurine serves as a direct precursor in the improved binary-solvent synthesis of cladribine, a commercial anticancer drug (hairy cell leukemia, multiple sclerosis) [3]. When used as the purine acceptor for sodium-salt glycosylation with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride in cold acetonitrile/dichloromethane, the compound delivers regiospecific N9 coupling (no detectable N7 isomer) with 96:4 β/α stereoselectivity and 86% isolated yield [3]. This represents a major process improvement over the traditional 2,6-dichloropurine route, which yields only 59% of the desired N9-β isomer contaminated with 13% N7-β isomer, creating a difficult chromatographic separation problem at scale [3]. The butyl analog sits within the validated C3-C5 chain-length window for optimal coupling performance, avoiding the self-association issues that render hexyl and dodecyl analogs unsuitable [3]. Subsequent ammonolysis of the glycosylated intermediate directly yields cladribine [3]. Procurement of this compound for cladribine process development or generic API manufacturing is supported by demonstrated elimination of the primary regioisomeric impurity stream.

Late-Stage Diversification Platform for 2,6-Disubstituted Purine Nucleoside Candidate Optimization

In drug discovery programs targeting purine nucleoside analogs (e.g., kinase inhibitors, adenosine receptor ligands, antiviral nucleosides), the butylimidazole moiety provides a unique traceless directing/leaving group that supports a modular synthetic strategy: (1) regiospecific N9 glycosylation to install the sugar moiety without N7 contamination, (2) retention or displacement of the 6-(2-butylimidazol-1-yl) group via SNAr with N-/O-/S-nucleophiles or Suzuki cross-coupling with aryl boronic acids to explore C6 SAR, and (3) independent manipulation of the C2 chlorine via additional SNAr or cross-coupling chemistry [3][4]. This sequential functionalization strategy is not achievable with simple 2,6-dichloropurine, which lacks regiospecific N9 glycosylation capability, nor with 6-alkoxy/6-arylthio substrates, which may offer some N9 selectivity but lack the leaving-group versatility of the imidazole [3]. This application is most relevant for lead optimization stages where multiple C6 variants need to be evaluated against a fixed sugar and C2 substituent constellation.

Structure-Guided Procurement Screening: Differentiating Active 6-(Azolyl)purine Substrates from Crystallographically Predicted Inactive Analogs

The coplanarity requirement for N7 shielding is a crystallographically validated structural gate that can be applied prospectively to evaluate candidate 6-(azolyl)purine procurement options [2]. Analogs predicted by conformational analysis or docking to adopt twisted ring geometries (e.g., those with bulky ortho-substituents on the azole ring, as demonstrated for the 4,5-diphenyl and 2,5-dimethylpyrrole cases with ~57° and ~61° twist angles, respectively) will not achieve regiospecific N9 chemistry, regardless of absolute steric bulk [1][2]. In contrast, 2-alkylimidazole substituents with linear alkyl chains (methyl through pentyl) that permit coplanar ring orientation reliably deliver regiospecific N9 alkylation and glycosylation [1][3]. This structurally informed selection criterion enables procurement teams and scientific end-users to exclude non-coplanar 6-(azolyl)purine candidates from purchasing consideration without requiring empirical testing of each lot, saving both procurement costs and laboratory validation time.

Quote Request

Request a Quote for 6-(2-Butylimidazol-1-yl)-2-chloropurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.